molecular formula C12H15N3O2 B14114763 4-(4-Butoxyphenyl)-1,2,5-oxadiazol-3-amine

4-(4-Butoxyphenyl)-1,2,5-oxadiazol-3-amine

Cat. No.: B14114763
M. Wt: 233.27 g/mol
InChI Key: LONWKQHSXJCVGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Butoxyphenyl)-1,2,5-oxadiazol-3-amine is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a butoxyphenyl group attached to the oxadiazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Butoxyphenyl)-1,2,5-oxadiazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-butoxybenzohydrazide with a nitrile oxide, which is generated in situ from the corresponding nitro compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Butoxyphenyl)-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

4-(4-Butoxyphenyl)-1,2,5-oxadiazol-3-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(4-Butoxyphenyl)-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The butoxyphenyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Butoxyphenyl)-2-(3-iodophenyl)-6H-1,3-oxazin-6-one
  • 4-n-Butoxyphenyl isocyanate
  • 4-(4-Butoxyphenyl)-3,2’:6’,3’'-terpyridine

Uniqueness

4-(4-Butoxyphenyl)-1,2,5-oxadiazol-3-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C12H15N3O2/c1-2-3-8-16-10-6-4-9(5-7-10)11-12(13)15-17-14-11/h4-7H,2-3,8H2,1H3,(H2,13,15)

InChI Key

LONWKQHSXJCVGU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NON=C2N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.